6-Bromoquinoline-2-carboxamide

Description

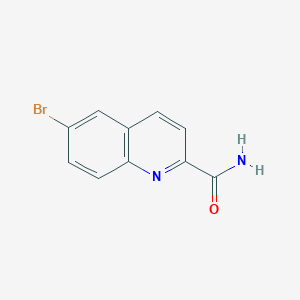

Structure

3D Structure

Properties

IUPAC Name |

6-bromoquinoline-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-7-2-4-8-6(5-7)1-3-9(13-8)10(12)14/h1-5H,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCPODGJMFLAPEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C(=O)N)C=C1Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 6-Bromoquinoline-2-carboxamide: A Senior Application Scientist's Field Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Quinoline Core in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The strategic functionalization of this privileged heterocycle allows for the fine-tuning of its pharmacological profile. Among its many derivatives, quinoline-2-carboxamides have emerged as a class of significant interest. The amide moiety at the 2-position can engage in critical hydrogen bonding interactions with biological targets, making these compounds promising candidates for structure-activity relationship (SAR) studies.

This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a specific, valuable derivative: 6-Bromoquinoline-2-carboxamide . The introduction of a bromine atom at the 6-position offers a strategic handle for further synthetic elaboration, such as cross-coupling reactions, enabling the exploration of a diverse chemical space. We will proceed from the foundational synthesis of the key carboxylic acid intermediate to its final amidation and conclude with a detailed protocol for structural verification and purity assessment.

Strategic Approach: A Two-Stage Retrosynthesis

A robust synthesis relies on a logical and efficient pathway. Our strategy for obtaining this compound involves a two-stage process, beginning with the formation of the corresponding carboxylic acid, which is then converted to the target primary amide.

Sources

A Technical Guide to the Physicochemical Properties of 6-Bromoquinoline-2-carboxamide

Abstract: This document provides a comprehensive technical overview of the essential physicochemical properties of 6-Bromoquinoline-2-carboxamide, a heterocyclic compound of interest within the broader field of medicinal chemistry. The quinoline carboxamide scaffold is a recognized privileged structure, appearing in molecules with diverse therapeutic applications, including anticancer and antimalarial agents.[1][2] A thorough understanding of a compound's fundamental properties is a prerequisite for any successful drug discovery and development program, influencing everything from assay design to formulation and pharmacokinetics. This guide details the theoretical underpinnings and provides field-proven, step-by-step experimental protocols for the characterization of its core physicochemical parameters, including solubility, pKa, and stability. It is intended for researchers, medicinal chemists, and drug development professionals seeking to establish a robust data package for this and structurally related compounds.

Compound Identity and Structural Attributes

This compound is a derivative of quinoline, featuring a bromine atom at the 6-position and a carboxamide group at the 2-position. These substitutions are critical as they modulate the molecule's electronic distribution, lipophilicity, and potential for hydrogen bonding, thereby influencing its biological activity and pharmaceutical properties.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 65148-09-6 | [3] |

| Molecular Formula | C₁₀H₇BrN₂O | [3] |

| Molecular Weight | 251.08 g/mol | [3] |

| Chemical Structure |  | - |

Synthesis and Purification

The primary route to obtaining this compound involves the amidation of its corresponding carboxylic acid precursor, 6-bromoquinoline-2-carboxylic acid. This precursor can be synthesized from 6-bromo-2-(tribromomethyl)quinoline via hydrolysis.[4] The final amidation step is a standard transformation in medicinal chemistry.

Experimental Protocol: Synthesis of this compound

This protocol describes a common laboratory-scale synthesis from the carboxylic acid precursor. The choice of an activating agent like thionyl chloride followed by reaction with ammonia is a robust and well-established method.

-

Acid Chloride Formation: To a solution of 6-bromoquinoline-2-carboxylic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM), add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC) or by quenching a small aliquot with methanol and analyzing the resulting methyl ester by LC-MS.[5]

-

Solvent Removal: Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude 6-bromoquinoline-2-carbonyl chloride.

-

Amidation: Dissolve the crude acid chloride in a dry aprotic solvent (e.g., DCM or THF). Cool the solution to 0 °C and bubble ammonia gas through the solution or add a solution of ammonium hydroxide dropwise.

-

Work-up: Stir the reaction for 1-2 hours. Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford the pure this compound.

Core Physicochemical Properties and Measurement

The pharmaceutical viability of a drug candidate is heavily dependent on its physicochemical profile. Properties such as solubility and pKa govern its absorption, distribution, metabolism, and excretion (ADME).

Aqueous Solubility

Aqueous solubility is a critical determinant of oral bioavailability.[6] For drug discovery, both kinetic and thermodynamic solubility measurements are valuable; however, thermodynamic solubility represents the true equilibrium state and is the gold standard for biopharmaceutical classification.[7]

Causality Behind Experimental Choice: The shake-flask method, as described by Higuchi and Connors, is the most reliable technique for determining thermodynamic solubility, especially for compounds with low solubility.[6] By ensuring an excess of solid is in equilibrium with the solution over an extended period, this method avoids the issue of supersaturation that can occur in kinetic assays and provides a true measure of the compound's intrinsic solubility.[7][8]

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions) at a controlled temperature (typically 37 ± 1 °C).[9] The amount of solid should be sufficient to ensure a saturated solution with visible solid remaining.

-

Equilibration: Agitate the vials in a shaker bath for a defined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[9] The time required should be determined in preliminary experiments by sampling at multiple time points until the concentration in solution reaches a plateau.

-

Sample Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step; centrifugation followed by filtration through a 0.45 µm filter is recommended to avoid particulate matter in the analyte.

-

Quantification: Accurately dilute the clear supernatant with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Construct a calibration curve using standard solutions of known concentrations. Use this curve to determine the concentration in the saturated supernatant, which represents the thermodynamic solubility at that specific pH and temperature.

Workflow for Thermodynamic Solubility Determination

Caption: Potentiometric titration workflow for pKa.

Spectroscopic and Spectrometric Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.

| Technique | Expected Features |

| ¹H NMR | Aromatic protons on the quinoline core will appear in the δ 7.5-8.5 ppm range. Amide protons (N-H) will appear as broad singlets, typically downfield. The specific coupling patterns will confirm the substitution pattern. [4][10] |

| ¹³C NMR | Aromatic carbons will be observed in the δ 120-150 ppm region. The carbonyl carbon of the amide will be significantly downfield, typically >160 ppm. |

| IR Spectroscopy | - N-H stretch (amide): ~3100-3300 cm⁻¹ (two bands for -NH₂) - C=O stretch (amide): ~1650-1680 cm⁻¹ (strong) - Aromatic C=C and C=N stretches: ~1450-1600 cm⁻¹ - C-Br stretch: ~500-650 cm⁻¹ [11][12] |

| Mass Spectrometry | The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks) with nearly equal intensity, corresponding to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. High-resolution mass spectrometry (HRMS) should confirm the elemental formula. |

Chemical Stability Profile

The stability of a compound under various stress conditions is essential for determining its shelf-life and potential degradation pathways. Quinoline derivatives can be susceptible to photodegradation and hydrolysis, particularly at extreme pH values. [13] Causality Behind Experimental Choice: A forced degradation study is a systematic way to identify potential degradation products and develop a stability-indicating analytical method. [13]By subjecting the compound to harsh conditions (acid, base, oxidation, light, heat), we can accelerate the degradation processes that might occur over a much longer period under normal storage conditions. This is crucial for identifying liabilities early in development.

Experimental Protocol: Forced Degradation Study

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

-

Acid Hydrolysis: Add 0.1 M HCl and incubate at 60 °C.

-

Base Hydrolysis: Add 0.1 M NaOH and incubate at 60 °C.

-

Oxidative Degradation: Add 3% H₂O₂ and store at room temperature.

-

Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and white light in a photostability chamber.

-

Thermal Degradation: Incubate a solution at an elevated temperature (e.g., 60 °C) protected from light.

-

-

Time Points: Take samples at various time points (e.g., 0, 4, 8, 24, 48 hours). Neutralize the acid and base samples before analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC method (e.g., a gradient method on a C18 column with a photodiode array detector) to separate the parent compound from any degradants.

-

Assessment: Calculate the percentage of degradation and identify major degradation products by comparing peak areas and retention times. Mass spectrometry can be coupled to the HPLC (LC-MS) to elucidate the structures of the degradants.

Workflow for Forced Degradation Study

Caption: Forced degradation study workflow.

References

-

Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace. [Link]

-

pKa and log p determination. (n.d.). Slideshare. [Link]

-

García-Sosa, A. T., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications. [Link]

-

Rupp, M. (n.d.). Predicting the pKa of Small Molecules. ArXiv. [Link]

-

Development of Methods for the Determination of pKa Values. (n.d.). PMC, NIH. [Link]

-

Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. (2017). ResearchGate. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). Slideshare. [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS. (2018). World Health Organization. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

-

Synthesis and evaluation of enantiomeric quinoline-2-carboxamides. (2021). RSC Publishing. [Link]

-

Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action. (2016). ACS Publications. [Link]

-

The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. (2019). PubMed. [Link]

-

Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action. (n.d.). NIH. [Link]

-

6-Bromoquinoline | C9H6BrN | CID 79243. (n.d.). PubChem, NIH. [Link]

-

Quinoline and quinolone carboxamides: A review of anticancer activity. (2025). PubMed. [Link]

-

6-Bromoquinoline-2-carbaldehyde | C10H6BrNO | CID 18373140. (n.d.). PubChem, NIH. [Link]

-

Infrared Spectroscopy. (n.d.). University of Calgary. [Link]

-

1H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline. (n.d.). ResearchGate. [Link]

-

6-Bromo-3-(2'-hydroxyethyl)quinolin-2(1H)-one - Vapor Phase IR Spectrum. (n.d.). SpectraBase. [Link]

-

6-Bromoquinoline-2-carboxylic acid | C10H6BrNO2 | CID 12386208. (n.d.). PubChem, NIH. [Link]

-

Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). (2023). Journal of Pharmaceutical Research International. [Link]

-

6-Bromoquinoline-4-carboxylic acid | C10H6BrNO2 | CID 18475628. (n.d.). PubChem, NIH. [Link]

-

Synthesis and evaluation of enantiomeric quinoline-2-carboxamides. (2021). ResearchGate. [Link]

-

Infrared Spectroscopy Index. (n.d.). Doc Brown's Chemistry. [Link]

-

Infrared Spectra of Some Common Functional Groups. (n.d.). NC State University Libraries. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jwpharmlab.com [jwpharmlab.com]

- 4. 6-Bromoquinoline-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. mediresonline.org [mediresonline.org]

- 6. scispace.com [scispace.com]

- 7. pharmatutor.org [pharmatutor.org]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. researchgate.net [researchgate.net]

- 11. glaserr.missouri.edu [glaserr.missouri.edu]

- 12. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 6-Bromoquinoline-2-carboxamide: A Hypothetical Case Study

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of 6-bromoquinoline-2-carboxamide. As of the latest literature review, a definitive crystal structure for this specific compound has not been publicly reported. Therefore, this document is presented as an in-depth, hypothetical case study that meticulously outlines every critical phase of the analytical workflow. By leveraging established protocols and drawing comparative insights from structurally analogous compounds, this guide serves as a robust framework for researchers undertaking the crystallographic analysis of novel quinoline derivatives. We will navigate the intricacies of synthesis, crystallization, single-crystal X-ray diffraction, and detailed structural elucidation, with a focus on the causality behind experimental choices to ensure a self-validating and scientifically rigorous approach.

Introduction: The Significance of Quinoline Scaffolds in Medicinal Chemistry

The quinoline moiety, a fusion of a benzene and a pyridine ring, is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties[1][2]. The functionalization of the quinoline scaffold allows for the fine-tuning of its pharmacological profile. The introduction of a carboxamide group at the 2-position and a bromine atom at the 6-position, as in this compound, is anticipated to modulate its electronic properties and potential for intermolecular interactions, thereby influencing its solid-state characteristics and biological target engagement.

A precise understanding of the three-dimensional atomic arrangement of this compound is paramount for rational drug design. Single-crystal X-ray diffraction is the definitive technique for obtaining this information, providing detailed insights into bond lengths, bond angles, conformational preferences, and the landscape of intermolecular interactions that govern the crystal packing[3][4]. This structural data is invaluable for structure-activity relationship (SAR) studies and for understanding the physicochemical properties of the active pharmaceutical ingredient (API).

This guide will therefore detail the necessary steps to achieve a comprehensive crystal structure analysis of this compound, from the synthesis of the material to the final interpretation of its crystallographic features.

Synthesis and Crystallization: From Precursor to High-Quality Single Crystals

Synthesis of this compound

The synthesis of the title compound is most effectively achieved through a two-step process, beginning with the corresponding carboxylic acid.

Step 1: Synthesis of 6-Bromoquinoline-2-carboxylic Acid

A reliable method for the synthesis of 6-bromo-2-quinolinecarboxylic acid involves the hydrolysis of a tribromomethyl precursor.[5]

-

Protocol:

-

To a stirred suspension of 6-bromo-2-(tribromomethyl)quinoline in water, slowly add concentrated sulfuric acid.

-

Heat the reaction mixture at 150 °C for approximately 5 hours.

-

Upon completion, cool the mixture and collect the precipitate by filtration.

-

Wash the precipitate with water and dry to yield 6-bromo-2-quinolinecarboxylic acid.

-

Further product can be obtained by diluting the filtrate with water to induce additional precipitation.

-

Step 2: Amidation of 6-Bromoquinoline-2-carboxylic Acid

The conversion of the carboxylic acid to the primary amide is a standard transformation.

-

Protocol:

-

Suspend 6-bromoquinoline-2-carboxylic acid in a suitable solvent such as toluene.

-

Add thionyl chloride and heat the mixture under reflux to form the acyl chloride.

-

After cooling, carefully quench the reaction and bubble ammonia gas through the solution, or add a solution of ammonium hydroxide, to form this compound.

-

The crude product can then be purified by recrystallization.

-

Caption: Synthetic pathway for this compound.

Crystallization

The growth of high-quality single crystals suitable for X-ray diffraction is a critical and often empirical step. For quinoline derivatives, slow evaporation from a suitable solvent or solvent system is a commonly successful technique.

-

Experimental Protocol:

-

Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or a mixture such as dichloromethane/hexane) at a slightly elevated temperature to achieve a saturated or near-saturated solution.

-

Filter the warm solution to remove any particulate matter.

-

Allow the filtrate to cool slowly to room temperature in a loosely covered container to permit slow evaporation of the solvent.

-

Alternatively, employ a vapor diffusion method where the solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent.

-

Monitor for the formation of well-defined, transparent crystals over several days to weeks.

-

Single-Crystal X-ray Diffraction: Data Collection and Processing

The following protocol outlines the standard procedure for data collection and processing.[4][6]

Caption: Workflow for X-ray diffraction data collection and processing.

-

Detailed Methodology:

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray source (e.g., Mo Kα radiation) is used. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The raw diffraction images are processed to yield a reflection file. This involves:

-

Integration: Determining the intensity of each diffraction spot.

-

Indexing: Assigning Miller indices (h, k, l) to each reflection and determining the unit cell parameters.

-

Data Reduction: Applying corrections for experimental factors like Lorentz and polarization effects.

-

-

Scaling and Merging: The intensities of equivalent reflections are scaled and merged to produce a final set of unique reflection data.

-

Structure Solution, Refinement, and Analysis

Structure Solution and Refinement

The goal of this stage is to determine the atomic positions from the processed diffraction data.

-

Methodology:

-

Space Group Determination: The symmetry of the crystal is determined from the diffraction pattern, leading to the assignment of a space group.

-

Structure Solution: The "phase problem" is solved to obtain an initial model of the crystal structure. For small molecules like this compound, direct methods are typically successful.

-

Structure Refinement: The initial atomic model is refined using a least-squares algorithm to improve the agreement between the calculated and observed structure factors. Anisotropic displacement parameters are typically refined for all non-hydrogen atoms. Hydrogen atoms are often located in the difference Fourier map and refined isotropically.

-

Predicted Structural Features and Intermolecular Interactions

Based on the crystal structures of analogous quinoline-2-carboxamide derivatives, we can predict the key structural features of this compound.[7][8]

-

Molecular Geometry: The quinoline ring system is expected to be nearly planar. The carboxamide group may be twisted out of the plane of the quinoline ring.

-

Intermolecular Interactions: The crystal packing will likely be dominated by a network of intermolecular interactions:

-

N-H···O Hydrogen Bonding: The amide N-H group is a hydrogen bond donor, and the carbonyl oxygen is a hydrogen bond acceptor. This is expected to lead to the formation of hydrogen-bonded chains or dimers.

-

π-π Stacking: The aromatic quinoline rings are likely to engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.

-

Halogen Bonding: The bromine atom at the 6-position could potentially participate in halogen bonding interactions with electronegative atoms in neighboring molecules.

-

C-H···N and C-H···O Interactions: Weaker C-H···N and C-H···O hydrogen bonds may also play a role in the crystal packing.

-

The interplay of these interactions will define the supramolecular architecture of the crystal.

Hirshfeld Surface Analysis

To further quantify and visualize the intermolecular interactions, Hirshfeld surface analysis would be performed. This technique maps the close contacts in the crystal, providing a visual representation of the interactions and a quantitative breakdown of their contributions to the overall crystal packing.

Data Presentation and Validation

All crystallographic data should be summarized in a standardized tabular format.

| Parameter | Hypothetical Data |

| Chemical Formula | C₁₀H₇BrN₂O |

| Formula Weight | 251.08 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Calculated Density (g/cm³) | Value |

| Absorption Coefficient (mm⁻¹) | Value |

| F(000) | Value |

| Crystal Size (mm³) | Value |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| 2θ range for data collection (°) | Value |

| Index ranges | Value |

| Reflections collected | Value |

| Independent reflections | Value [R(int) = Value] |

| Data/restraints/parameters | Value |

| Goodness-of-fit on F² | Value |

| Final R indices [I > 2σ(I)] | R₁ = Value, wR₂ = Value |

| R indices (all data) | R₁ = Value, wR₂ = Value |

| Largest diff. peak/hole (e Å⁻³) | Value |

Conclusion

This technical guide provides a comprehensive, step-by-step methodology for the crystal structure analysis of this compound. Although presented as a hypothetical case study due to the current absence of a published structure, the protocols and analytical strategies are grounded in established crystallographic principles and informed by the structural chemistry of related compounds. The successful application of this workflow will yield a detailed three-dimensional model of the molecule, providing critical insights into its conformation and the supramolecular interactions that dictate its solid-state properties. This information is of fundamental importance for advancing the development of quinoline-based compounds in medicinal chemistry and materials science.

References

- BenchChem. (2025). Application Notes and Protocols: X-ray Crystallography of N-phenylquinoline-2-carboxamide. BenchChem.

-

CrystEngComm. (2011). Conformational influence of quinoline moieties in the crystal packing of bis(quinolinecarboxamide)alkane derivatives. Royal Society of Chemistry. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. Retrieved from [Link]

-

National Institutes of Health (NIH). (2018). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. PMC. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). N-(Quinolin-8-yl)quinoline-2-carboxamide. PMC. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

-

Portland Press. (2021). A beginner's guide to X-ray data processing. The Biochemist. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromoquinoline-2-carbaldehyde. PubChem. Retrieved from [Link]

-

ResearchGate. (2017). Crystal structure of N-hydroxyquinoline-2-carboxamide monohydrate. ResearchGate. Retrieved from [Link]

-

RSC Publishing. (2023). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. RSC Publishing. Retrieved from [Link]

-

SERC Carleton. (2007). Single-crystal X-ray Diffraction. SERC Carleton. Retrieved from [Link]

-

University of Mysore. (2023). Unveiling the crystal structure and quantum properties of 6-bromo-N-pyridin-4-yl-2-thiophen-2-ylquinoline-4-carboxamide: A pro. University of Mysore. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. This compound [chemicalbook.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Bromoquinoline(5332-25-2) 1H NMR spectrum [chemicalbook.com]

- 7. 6-Bromoquinoline-2-carboxylic acid | C10H6BrNO2 | CID 12386208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

An In-Depth Technical Guide to the Solubility Profiling of 6-Bromoquinoline-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1.1 Significance of Solubility in Drug Discovery

The aqueous solubility of a drug candidate is a critical physicochemical parameter that profoundly influences its bioavailability and therapeutic efficacy. A compound must possess adequate solubility to be absorbed from the gastrointestinal tract and transported to its site of action. Poor aqueous solubility is a major hurdle in drug development, often leading to variable and insufficient drug exposure, which can result in diminished therapeutic outcomes or even project termination. Therefore, a thorough understanding and accurate determination of a compound's solubility profile in various physiologically relevant media are imperative during the early stages of drug discovery and development.

1.2 Introduction to 6-Bromoquinoline-2-carboxamide and its Potential Applications

This compound belongs to the quinoline carboxamide class of heterocyclic compounds. The quinoline scaffold is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The carboxamide functional group can enhance a molecule's ability to form hydrogen bonds, potentially improving its interaction with biological targets and influencing its solubility. While specific applications of this compound are still under investigation, its structural motifs suggest potential as a valuable building block in medicinal chemistry for the development of novel therapeutic agents.

1.3 Purpose and Scope of the Guide

This technical guide provides a comprehensive framework for researchers to determine the solubility of this compound in various solvents. Recognizing the current lack of extensive published solubility data for this specific compound, this document focuses on empowering scientists with the theoretical knowledge and practical, step-by-step protocols to generate high-quality, reproducible solubility data. The core of this guide is a detailed methodology for the gold-standard shake-flask method for determining thermodynamic solubility, coupled with a robust analytical procedure for the accurate quantification of the dissolved compound.

Physicochemical Properties of this compound

A fundamental understanding of a compound's physicochemical properties is essential for designing meaningful solubility experiments.

2.1 Chemical Structure

The chemical structure of this compound is presented below:

Caption: Chemical structure of this compound.

2.2 Predicted and Known Physicochemical Properties

While experimental data is limited, some key physicochemical properties can be predicted or are known for structurally related compounds.

| Property | Value/Information | Source |

| Molecular Formula | C10H7BrN2O | [1] |

| Molecular Weight | 251.08 g/mol | [1] |

| Predicted LogP | 2.7 | [2] |

Note: The predicted LogP is for the corresponding carboxylic acid and serves as an estimate.

2.3 Importance of Experimental Verification

Predicted values are useful for initial assessment, but experimental determination of key parameters like pKa and melting point is crucial for accurate solubility profiling.

2.3.1 Recommended Method for Melting Point Determination

The melting point provides an indication of the crystal lattice energy, which can influence solubility. Differential Scanning Calorimetry (DSC) is a highly recommended technique for determining the melting point and assessing the solid-state properties of a compound.[3]

2.3.2 Recommended Method for pKa Determination

The pKa, the pH at which a compound is 50% ionized, is critical for understanding its solubility in aqueous media with varying pH. The quinoline nitrogen is basic, and its pKa will significantly impact solubility in acidic conditions. Potentiometric titration or UV-Vis spectroscopy are standard methods for pKa determination.

Theoretical Considerations for Solubility

3.1 Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

pH: The basic nitrogen on the quinoline ring will be protonated at pH values below its pKa, leading to increased solubility in acidic solutions.

-

Temperature: The effect of temperature on solubility is compound-specific and should be determined experimentally.

-

Co-solvents: The addition of water-miscible organic solvents (co-solvents) such as ethanol or DMSO can increase the solubility of poorly soluble compounds.

-

Crystal Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form used in solubility studies.

3.2 Thermodynamic vs. Kinetic Solubility

-

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It is the most accurate and relevant measure for drug development. The shake-flask method is the gold standard for its determination.

-

Kinetic solubility is a measure of how quickly a compound dissolves and is often determined in high-throughput screening settings. While useful for initial ranking, it may not reflect the true equilibrium solubility.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is a robust and reliable technique for determining the thermodynamic solubility of a compound.

4.1 Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a known volume of solvent. The mixture is then agitated at a constant temperature until equilibrium is reached between the undissolved solid and the dissolved compound. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical method.

4.2 Materials and Reagents

-

This compound (solid)

-

Selected solvents (e.g., purified water, phosphate-buffered saline at various pH values, relevant organic solvents)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

4.3 Step-by-Step Experimental Protocol

4.3.1 Preparation of Solvents and Solutions

-

Prepare all necessary solvents and buffer solutions. Ensure the pH of aqueous buffers is accurately measured and adjusted.

-

Degas aqueous solvents to prevent bubble formation during the experiment.

4.3.2 Saturation Phase

-

Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. A visual excess of solid should remain at the end of the experiment.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A preliminary time-course experiment is recommended to determine the time to reach equilibrium (typically 24-72 hours).

4.3.3 Sampling and Phase Separation

-

After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Separate the saturated solution from the undissolved solid. This can be achieved by centrifugation followed by careful removal of the supernatant or by filtering the solution through a syringe filter. Filtration is often preferred to ensure complete removal of solid particles.

4.4 Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Analytical Quantification of this compound

Accurate quantification of the dissolved compound is critical for obtaining reliable solubility data.

5.1 Recommended Analytical Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

5.1.1 Rationale for Method Selection

RP-HPLC with UV detection is a highly specific, sensitive, and robust method for the quantification of organic molecules like this compound. The quinoline ring system has a strong UV chromophore, making it well-suited for UV detection. This method can also separate the target compound from potential impurities or degradants.

5.2 Detailed HPLC Method Parameters

The following is a starting point for method development, which should be optimized for this compound.

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10-90% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | To be determined by UV scan (likely ~230-250 nm and ~300-320 nm) |

5.3 Preparation of Calibration Standards

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile).

-

Perform a serial dilution of the stock solution to prepare a series of calibration standards covering the expected concentration range of the solubility samples.

5.4 Sample Analysis and Data Processing

-

Inject the calibration standards and the solubility samples into the HPLC system.

-

Integrate the peak area of this compound in each chromatogram.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound in the solubility samples using the calibration curve.

5.5 Alternative Technique: UV-Vis Spectrophotometry

For a simpler, high-throughput approach, UV-Vis spectrophotometry can be used, provided the compound has a unique absorbance maximum and the solvent does not interfere.

5.5.1 Protocol for UV-Vis Quantification

-

Determine the wavelength of maximum absorbance (λmax) of this compound by performing a UV scan.

-

Prepare a series of calibration standards and measure their absorbance at the λmax.

-

Construct a calibration curve of absorbance versus concentration.

-

Measure the absorbance of the solubility samples and determine their concentration from the calibration curve.

5.6 Analytical Workflow Diagram

Caption: Workflow for analytical quantification by HPLC.

Data Analysis and Interpretation

6.1 Calculation of Solubility

The solubility is reported as the concentration of the dissolved compound in the saturated solution. The units should be clearly stated (e.g., mg/mL, µg/mL, or molarity).

6.2 Reporting of Results

The solubility data should be reported along with the following information:

-

The specific solvent used (including pH for aqueous buffers).

-

The temperature at which the experiment was conducted.

-

The analytical method used for quantification.

-

The solid form of the compound used, if known.

6.3 Troubleshooting Common Issues

| Issue | Possible Cause | Solution |

| High variability in results | Incomplete equilibration, temperature fluctuations, inaccurate pipetting | Increase equilibration time, ensure precise temperature control, calibrate pipettes |

| Low recovery | Adsorption to vials or filters | Use low-binding materials, pre-saturate filters with the solution |

| Precipitation after sampling | Temperature change, solvent evaporation | Maintain constant temperature, minimize sample exposure to air |

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, precautions should be taken based on the data for the closely related compound, 6-Bromoquinoline.

7.1 Hazard Identification

Based on the SDS for 6-Bromoquinoline, the compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4][5]

7.2 Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses with side shields or goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Laboratory coat.

7.3 Safe Handling and Storage

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Avoid breathing dust.

-

Avoid contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

7.4 Waste Disposal

Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a comprehensive and practical framework for the determination of the solubility of this compound. By following the detailed protocols for the shake-flask method and HPLC quantification, researchers can generate accurate and reproducible solubility data. This information is essential for advancing the understanding of this compound's pharmaceutical properties and for making informed decisions in the drug discovery and development process.

References

Sources

- 1. docta.ucm.es [docta.ucm.es]

- 2. researchgate.net [researchgate.net]

- 3. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Bromoquinoline-2-carboxylic acid | C10H6BrNO2 | CID 12386208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. download.atlantis-press.com [download.atlantis-press.com]

An In-depth Technical Guide to the Chemical Stability and Degradation of 6-Bromoquinoline-2-carboxamide

Introduction

In the landscape of pharmaceutical development, a thorough understanding of a molecule's intrinsic stability is paramount. This guide provides a detailed technical examination of 6-Bromoquinoline-2-carboxamide, a heterocyclic compound featuring a quinoline core. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[1] The stability of such molecules directly impacts their safety, efficacy, and shelf-life, making degradation studies a critical component of the development lifecycle.[2][3]

This document is intended for researchers, chemists, and drug development professionals. It will explore the key structural features of this compound, propose its primary degradation pathways under various stress conditions, and provide robust, field-proven protocols for conducting forced degradation studies. The methodologies outlined are grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2), which mandates stress testing to elucidate the intrinsic stability of a drug substance.[4][5][6] The objective of these studies is not only to identify potential degradants but also to develop and validate stability-indicating analytical methods.[7][8]

Chemical Profile of this compound

This compound is an aromatic heterocyclic compound. Its stability is dictated by the interplay of three key structural components: the quinoline ring, the carboxamide functional group, and the bromo substituent.

-

Quinoline Ring System: This bicyclic aromatic system is relatively stable. However, the nitrogen atom introduces a degree of basicity and can be susceptible to oxidation, forming an N-oxide. The electron-rich nature of the aromatic rings can also make them targets for electrophilic attack or oxidative degradation.[9]

-

Carboxamide Group: Amide bonds are generally stable due to resonance stabilization.[10] However, they are the most common site of hydrolytic degradation in many drug molecules, particularly under acidic or basic conditions, yielding a carboxylic acid and an amine.[11][12][13]

-

Bromo Substituent: The carbon-bromine bond on the aromatic ring is typically stable but can be susceptible to photolytic cleavage under exposure to high-energy light, potentially leading to radical-mediated degradation pathways.

Proposed Degradation Pathways

Forced degradation studies, or stress testing, are designed to accelerate the degradation of a drug substance to identify likely degradation products, establish degradation pathways, and validate the stability-indicating nature of analytical methods.[8] Based on the structure of this compound, the following degradation pathways are proposed.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for molecules containing labile functional groups like esters and amides.[4] For this compound, the primary site of hydrolytic attack is the carboxamide bond.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the C-N bond, forming 6-bromoquinoline-2-carboxylic acid and an ammonium ion.[11]

-

Base-Catalyzed Hydrolysis: In basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon. The resulting tetrahedral intermediate then collapses, ejecting the amide anion (a poor leaving group) which subsequently abstracts a proton from the newly formed carboxylic acid or water to yield 6-bromoquinoline-2-carboxylic acid and ammonia.[12]

Oxidative Degradation

Oxidative degradation can be initiated by atmospheric oxygen or oxidizing agents.[4] The electron-rich quinoline ring system is a likely target for oxidation.

-

N-Oxide Formation: The lone pair of electrons on the quinoline nitrogen can be oxidized to form the corresponding N-oxide. This is a common metabolic and degradation pathway for N-heterocyclic compounds.

-

Ring Hydroxylation: Oxidative processes can also lead to the introduction of hydroxyl groups onto the aromatic rings, forming various isomeric hydroxy-6-bromoquinoline-2-carboxamides. The exact position of hydroxylation would depend on the specific oxidant and reaction conditions.

-

Amine Oxidation: While less common for primary amides, severe oxidative stress could potentially affect the aromatic amine precursors or related impurities, leading to complex by-products such as nitroso or azo compounds.[14][15]

Photodegradation

Exposure to light, particularly UV light, can provide the energy needed to induce chemical reactions.[16] For quinoline derivatives, photodegradation can be a significant pathway.[17]

-

C-Br Bond Homolysis: The carbon-bromine bond can undergo homolytic cleavage upon UV irradiation, generating a quinolinyl radical and a bromine radical. These highly reactive species can then participate in a variety of secondary reactions, leading to a complex mixture of degradants, including debrominated products or dimers.

-

Ring Rearrangement/Cleavage: High-energy photons can induce complex rearrangements or even cleavage of the aromatic quinoline ring. Studies on quinoline itself have shown the formation of products like 2-hydroxyquinoline and subsequent ring-opened species upon irradiation.[9][18][19]

Experimental Design for Forced Degradation Studies

A systematic forced degradation study is essential to explore these potential pathways. The goal is to achieve 5-20% degradation of the drug substance to ensure that the primary degradation products are formed without excessive secondary degradation.[2] A validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, is crucial for separating and quantifying the parent compound and its degradants.[20]

Protocol 1: Hydrolytic Degradation Study[20]

-

Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

-

Acid Hydrolysis:

-

Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

-

Incubate the solution in a sealed vial at 60°C.

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Cool the aliquot to room temperature and neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

-

-

Base Hydrolysis:

-

Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

-

Incubate the solution in a sealed vial at 60°C.

-

Withdraw aliquots at the same time points.

-

Cool and neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.

-

-

Neutral Hydrolysis:

-

Mix 5 mL of the stock solution with 5 mL of water.

-

Incubate under the same conditions as the acid and base samples.

-

Analyze directly.

-

Protocol 2: Oxidative Degradation Study[20]

-

Preparation: Prepare the same 1 mg/mL stock solution.

-

Stress Condition:

-

Mix 5 mL of the stock solution with 5 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

-

Keep the solution at room temperature, protected from light.

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analyze directly by HPLC. The mobile phase will dilute the H₂O₂, preventing column damage.

-

Protocol 3: Photostability Study[16]

-

Preparation: Prepare two sets of samples of the solid drug substance and a solution (e.g., 0.5 mg/mL).

-

Exposure:

-

Expose one set of samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.

-

Wrap the second set (the dark control) in aluminum foil to protect it from light and store it under the same temperature and humidity conditions.

-

-

Analysis: After the exposure period, analyze both the exposed and control samples by HPLC to assess the extent of photodegradation.

Protocol 4: Thermal Degradation Study[20]

-

Preparation: Place the solid drug substance in a vial and also prepare a solution (0.5 mg/mL) as in the hydrolysis study.

-

Stress Condition:

-

Place the vials in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

-

Withdraw samples at specified time points (e.g., 1, 3, 7 days).

-

-

Analysis: For the solid sample, dissolve a known weight in the initial solvent to the target concentration before analysis. Analyze the solution sample directly.

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized to provide a clear picture of the molecule's stability profile. A stability-indicating HPLC method will be used to quantify the parent compound and the degradants. Peak purity analysis using a PDA detector is essential to ensure that the parent peak is free from any co-eluting degradants.

Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)

| Stress Condition | Time | Assay of Parent (%) | Major Degradant 1 (%) (RT) | Major Degradant 2 (%) (RT) | Total Degradation (%) |

| 0.1 M HCl, 60°C | 24 h | 88.5 | 10.2 (4.5 min) | - | 11.5 |

| 0.1 M NaOH, 60°C | 24 h | 91.2 | 8.1 (4.5 min) | - | 8.8 |

| 3% H₂O₂, RT | 24 h | 94.7 | - | 4.5 (8.2 min) | 5.3 |

| Thermal, 80°C | 7 days | 98.1 | - | - | 1.9 |

| Photolytic (ICH) | - | 92.5 | 3.5 (9.1 min) | 2.8 (10.4 min) | 7.5 |

In this hypothetical example, Degradant 1 (RT 4.5 min) corresponds to the hydrolysis product, 6-bromoquinoline-2-carboxylic acid. Degradant 2 (RT 8.2 min) could be the N-oxide. The photolytic degradants would require further characterization by mass spectrometry (LC-MS) and potentially NMR to elucidate their structures.

Conclusion

This guide outlines a comprehensive approach to evaluating the chemical stability and degradation of this compound. The molecule's primary liabilities are predicted to be hydrolytic cleavage of the carboxamide bond under both acidic and basic conditions and potential photodegradation involving the quinoline ring and the C-Br bond. Oxidative and thermal degradation are anticipated to be less significant pathways.

The provided experimental protocols, grounded in ICH guidelines, offer a robust framework for researchers to systematically investigate these degradation pathways.[3][4] A thorough understanding gained from these studies is not merely a regulatory requirement but a fundamental scientific endeavor that ensures the development of safe, stable, and effective pharmaceutical products.[2][7] The early identification of degradation pathways allows for informed decisions in formulation development, packaging selection, and the establishment of appropriate storage conditions and shelf-life.[8]

References

- Sharp Services. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability.

- BioProcess International.

- Avomeen. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18).

- ResolveMass Laboratories Inc.

- European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. (2025-04-30).

- National Institutes of Health.

- LSC Group®. ICH Stability Guidelines.

- Slideshare. Ich guideline for stability testing.

- ICH. Q1A(R2) Guideline.

- BenchChem. Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.

- European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003-08-01).

- PubMed. Photocatalytic degradation of quinoline in aqueous TiO2 suspension. (2012-10-30).

- ResearchGate.

- National Institutes of Health. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system.

- OSTI.GOV. Photocatalytic degradation of quinoline in aqueous TiO{sub 2} suspension (Journal Article). (2012-10-30).

- PubMed. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020-08-03).

- Jetir.Org. Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs.

- RSC Publishing.

- MDPI. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (2023-02-09).

- YouTube. Amides undergo hydrolysis to yield carboxylic acid plus amine on heating in either aqueous .... (2022-02-05).

- ResearchGate. Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline.

Sources

- 1. jetir.org [jetir.org]

- 2. acdlabs.com [acdlabs.com]

- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 4. resolvemass.ca [resolvemass.ca]

- 5. database.ich.org [database.ich.org]

- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. biopharminternational.com [biopharminternational.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hydrolysis of amide bonds in dipeptides and nylon 6 over a ZrO 2 catalyst - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00533C [pubs.rsc.org]

- 11. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]

- 12. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ICH Stability Guidelines | LSC Group® [lscgroupllc.com]

- 17. researchgate.net [researchgate.net]

- 18. Photocatalytic degradation of quinoline in aqueous TiO{sub 2} suspension (Journal Article) | ETDEWEB [osti.gov]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

6-Bromoquinoline-2-carboxamide derivatives synthesis and SAR

An In-depth Technical Guide to the Synthesis and Structure-Activity Relationships of 6-Bromoquinoline-2-carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold is a privileged structural motif in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis of this compound derivatives and an in-depth analysis of their structure-activity relationships (SAR). We will explore the strategic considerations behind synthetic route selection, detail robust experimental protocols for key transformations, and dissect the influence of structural modifications on biological outcomes. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents based on this versatile heterocyclic core.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals.[1] The quinoline ring system's inherent aromaticity and ability to participate in various non-covalent interactions have made it a cornerstone in drug discovery. The incorporation of a carboxamide linkage at the 2-position of the quinoline ring has proven to be an effective strategy for modulating the pharmacological properties of these compounds, particularly in the realm of oncology.[2][3]

The introduction of a bromine atom at the 6-position of the quinoline nucleus further enhances the therapeutic potential of these molecules. Halogen substituents, such as bromine, can significantly influence a compound's pharmacokinetic and pharmacodynamic properties by modulating its lipophilicity, metabolic stability, and binding interactions with biological targets.[4] Specifically, the 6-bromo substitution has been associated with enhanced cytotoxic effects in certain series of quinoline-based anticancer agents.[4] This guide will focus on the synthetic methodologies to access this compound derivatives and the critical analysis of their SAR to guide future drug design efforts.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives can be logically divided into two main stages: the construction of the 6-bromoquinoline-2-carboxylic acid core and the subsequent amide bond formation.

Synthesis of the 6-Bromoquinoline-2-carboxylic Acid Intermediate

The primary precursor for the target compounds is 6-bromoquinoline-2-carboxylic acid. While various methods exist for the synthesis of the quinoline ring system, a common and efficient approach for this specific intermediate often starts from a substituted aniline.[5][6]

Amide Bond Formation: The Crucial Coupling Step

The formation of the amide bond is one of the most frequently employed reactions in medicinal chemistry.[7][8] The general approach involves the condensation of a carboxylic acid with an amine.[9] To facilitate this reaction, the carboxylic acid is typically activated to increase its electrophilicity.[7] Two principal and robust methods for the synthesis of 6-bromoquinoline-2-carboxamides are outlined below.

This classic two-step procedure is widely used due to its reliability.[10] It involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the desired amine.

Experimental Protocol: Synthesis of a this compound Derivative via the Acyl Chloride Method

Step 1: Formation of 6-Bromoquinoline-2-carbonyl chloride

-

To a stirred suspension of 6-bromoquinoline-2-carboxylic acid (1.0 eq) in anhydrous toluene or dichloromethane (DCM), add oxalyl chloride (2.0-3.0 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).[10]

-

A catalytic amount of anhydrous dimethylformamide (DMF) can be added to facilitate the reaction.[10]

-

Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (CO and CO₂).[10]

-

Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 6-bromoquinoline-2-carbonyl chloride, which is often used in the next step without further purification.

Step 2: Amide Coupling

-

Dissolve the crude 6-bromoquinoline-2-carbonyl chloride in an anhydrous aprotic solvent such as DCM or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add the desired primary or secondary amine (1.1-1.5 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.[10]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel column chromatography to afford the desired this compound derivative.

This one-pot method offers a more streamlined approach by directly forming the amide bond from the carboxylic acid and amine, mediated by a coupling reagent.[10] A variety of coupling reagents are available, with common choices including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).[7][8][9]

Experimental Protocol: Synthesis of a this compound Derivative via Direct Amide Coupling

-

Dissolve 6-bromoquinoline-2-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and an additive such as HOBt (1.2 eq) in an anhydrous aprotic solvent like DMF or DCM.

-

Add the coupling reagent, for example, EDC (1.2 eq), to the stirred solution.

-

Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent.

-

Perform a standard aqueous workup as described in Method A.

-

Purify the crude product by recrystallization or silica gel column chromatography.

Causality Behind Experimental Choices:

-

Acyl Chloride Method: The use of oxalyl chloride or thionyl chloride is effective for generating the highly reactive acyl chloride intermediate. The addition of catalytic DMF accelerates the reaction by forming the Vilsmeier reagent in situ. This method is often preferred for less reactive amines.

-

Direct Coupling Method: This approach is advantageous for sensitive substrates as it proceeds under milder conditions. Coupling reagents like EDC/HOBt or HATU minimize side reactions and are particularly useful in peptide synthesis and for complex molecules.[7][11] The choice of coupling reagent and base should be optimized for the specific substrates to maximize yield and minimize racemization if chiral amines are used.[8]

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on both the quinoline ring and the carboxamide nitrogen. A systematic exploration of these structural modifications is crucial for optimizing potency and selectivity.[2][3]

The Role of the 6-Bromo Substituent

The bromine atom at the 6-position is a key feature of this class of compounds. As a halogen, it increases the lipophilicity of the molecule, which can enhance membrane permeability and cellular uptake. Furthermore, the electron-withdrawing nature of bromine can modulate the electronic properties of the quinoline ring system, potentially influencing its binding affinity to target proteins. Studies on related quinoline derivatives have shown that the presence of a halogen at the C6 position can be associated with enhanced cytotoxic effects in cancer cell lines.[4]

Modifications of the Carboxamide Moiety (R group)

The substituent attached to the carboxamide nitrogen (the 'R' group) is a critical determinant of biological activity and offers a readily accessible point for chemical diversification.

| R Group Variation | General SAR Observations | Potential Biological Target(s) |

| Alkyl Chains (Linear and Branched) | Lipophilicity and steric bulk can influence binding. Optimal chain length is often observed. | Kinases, P2X7R[12] |

| Cyclic Aliphatic Rings (e.g., Cyclohexyl, Cycloheptyl) | Can provide a favorable hydrophobic interaction within a binding pocket. | Antimycobacterial targets[13] |

| Aromatic and Heteroaromatic Rings | Allows for π-π stacking and other aromatic interactions. Substituents on these rings can further tune activity. | P2X7R, various kinases[3][12] |

| Amine-containing Side Chains | Can introduce basic centers for salt formation and hydrogen bonding, improving solubility and target interactions. | DNA, Topoisomerases |

For example, in a series of quinoline-2-carboxamides, N-cycloheptyl and N-cyclohexyl derivatives showed significant activity against M. tuberculosis.[13] In another study on P2X7 receptor antagonists, substitutions on a phenyl ring attached to the carboxamide nitrogen greatly influenced the inhibitory potential.[12]

Modifications of the Quinoline Ring

While this guide focuses on the 6-bromo scaffold, it is important to note that further substitutions on the quinoline ring can also modulate activity. For instance, the introduction of small hydrophobic groups or additional halogens at other positions can be explored to fine-tune the compound's properties.[14]

Visualizing Synthetic Pathways and SAR

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Synthetic workflow for this compound derivatives.

Caption: Key structural elements influencing SAR.

Conclusion

The this compound scaffold represents a highly versatile and promising starting point for the development of novel therapeutic agents. This guide has detailed the primary synthetic routes for accessing these derivatives, emphasizing the rationale behind key experimental choices. A thorough understanding of the structure-activity relationships, particularly the significant impact of the carboxamide substituent, is paramount for guiding the design of more potent and selective compounds. The methodologies and SAR insights presented herein provide a solid foundation for researchers to build upon in their quest for new and effective drugs.

References

-

HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

-

Karacan, M. S., et al. (2018). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(1), e22260. [Link]

-

Kos, J., et al. (2016). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 21(11), 1453. [Link]

-

Iqbal, J., et al. (2018). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Frontiers in Chemistry, 6, 44. [Link]

-

Prakash, G. K. S., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Beilstein Journal of Organic Chemistry, 10, 2907–2914. [Link]

-

Harrington, P. E. (2014). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. Master's Theses. 4496. [Link]

-

Farrell, W. P. O., & Morin, T. M. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (87), 51527. [Link]

-

Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11644–11647. [Link]

-

Al-Amiery, A. A., et al. (2020). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 3(2), 136-146. [Link]

-

Gabrielli, S., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 776. [Link]

-

National Genomics Data Center. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. [Link]

-

Anjali, A., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity. [Link]

-

Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link]

-

Mondal, S., et al. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. Zeitschrift für Naturforschung C, 0(0). [Link]

-

Baur, R., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry, 64(17), 13038–13051. [Link]

-

Organic Chemistry Portal. Synthesis of quinolines. [Link]

-

Wilson, A. A., et al. (2017). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. MedChemComm, 8(3), 643–650. [Link]

-

Al-Suwaidan, I. A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(1), 226. [Link]

-

Kumar, S., et al. (2010). Biological activities of quinoline derivatives. Bioorganic & Medicinal Chemistry, 18(19), 6782–6791. [Link]

Sources

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 3. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Quinoline synthesis [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. growingscience.com [growingscience.com]

- 9. hepatochem.com [hepatochem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 12. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

Exploring the Biological Activity of 6-Bromoquinoline-2-carboxamide: A Framework for Discovery

An In-Depth Technical Guide

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals interested in the synthesis and biological evaluation of 6-Bromoquinoline-2-carboxamide. The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The incorporation of a carboxamide functional group is a proven strategy for modulating biological activity and enhancing pharmacological properties, particularly in the development of anticancer agents.[1][2][4][5]

While extensive research has been conducted on various quinoline derivatives, this compound remains a largely unexplored molecule. This document synthesizes knowledge from structurally related compounds to build a robust, scientifically-grounded rationale for its investigation. We will outline a logical workflow, from chemical synthesis and characterization to a multi-tiered biological evaluation, providing detailed protocols and the causal reasoning behind experimental choices. The strategic placement of a bromine atom at the C6 position and a carboxamide moiety at the C2 position presents a unique opportunity to explore novel structure-activity relationships (SAR) and potentially uncover new therapeutic leads.

Synthesis and Characterization: A Proposed Route

A reliable synthesis is the foundation of any drug discovery program. The most logical and efficient pathway to this compound begins with its corresponding carboxylic acid precursor.

Proposed Synthetic Workflow

The proposed synthesis is a two-step process: (1) Hydrolysis of a tribromomethyl precursor to form 6-bromoquinoline-2-carboxylic acid, followed by (2) conversion to the target carboxamide.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromoquinoline-2-carboxylic Acid This protocol is adapted from established literature procedures.[6]

-

Reaction Setup: In a flask equipped with a reflux condenser and magnetic stirrer, suspend 6-bromo-2-(tribromomethyl)quinoline in water.

-

Acid Addition: Slowly add concentrated sulfuric acid to the suspension under vigorous stirring. An exothermic reaction will occur.

-

Heating: Heat the reaction mixture to 150 °C in an oil bath for approximately 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Cool the mixture to room temperature. The product will precipitate out of the solution.